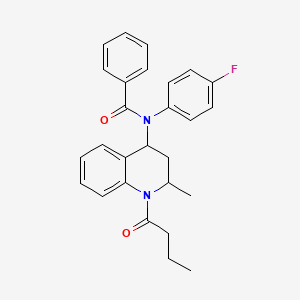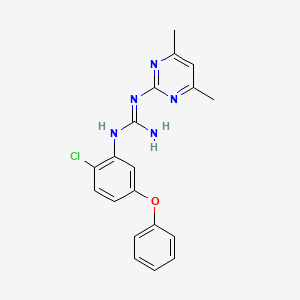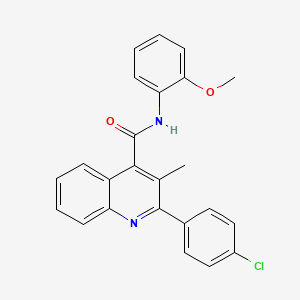
N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-fluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-butanoyl-2-methyl-1,2,3,4-tetrahidroquinolin-4-il)-N-(4-fluorofenil)benzamida es un compuesto orgánico sintético que pertenece a la clase de derivados de quinolina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(1-butanoyl-2-methyl-1,2,3,4-tetrahidroquinolin-4-il)-N-(4-fluorofenil)benzamida típicamente involucra reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:
Formación del núcleo de tetrahidroquinolina: Esto se puede lograr mediante una reacción de Pictet-Spengler, donde un aldehído o cetona reacciona con una amina en presencia de un catalizador ácido.
Introducción del grupo butanoílo: Este paso podría involucrar la acilación usando cloruro de butanoílo en presencia de una base como la piridina.
Unión del grupo fluorofenilo: Esto se puede hacer a través de una reacción de sustitución aromática nucleofílica, donde un derivado de fluorobenceno reacciona con el intermedio de tetrahidroquinolina.
Métodos de Producción Industrial
Los métodos de producción industrial para tales compuestos a menudo involucran la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y condiciones de reacción escalables.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(1-butanoyl-2-methyl-1,2,3,4-tetrahidroquinolin-4-il)-N-(4-fluorofenil)benzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esto podría involucrar el uso de agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores comunes como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica o electrófila, dependiendo de los grupos funcionales presentes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir óxidos de quinolina N, mientras que la reducción podría producir derivados de tetrahidroquinolina.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Posible uso como agente farmacéutico debido a sus propiedades bioactivas.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N-(1-butanoyl-2-methyl-1,2,3,4-tetrahidroquinolin-4-il)-N-(4-fluorofenil)benzamida involucra su interacción con dianas moleculares específicas. Estos podrían incluir:
Enzimas: Inhibición o activación de enzimas involucradas en vías metabólicas.
Receptores: Unión a receptores celulares para modular vías de transducción de señales.
ADN/ARN: Intercalación o unión a ácidos nucleicos, afectando la expresión génica.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(1-butanoyl-2-methyl-1,2,3,4-tetrahidroquinolin-4-il)-N-fenilbenzamida
- N-(1-butanoyl-2-methyl-1,2,3,4-tetrahidroquinolin-4-il)-N-(4-clorofenil)benzamida
Singularidad
N-(1-butanoyl-2-methyl-1,2,3,4-tetrahidroquinolin-4-il)-N-(4-fluorofenil)benzamida es única debido a la presencia del grupo fluorofenilo, que puede influir significativamente en su actividad biológica y propiedades químicas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C27H27FN2O2 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
N-(1-butanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C27H27FN2O2/c1-3-9-26(31)29-19(2)18-25(23-12-7-8-13-24(23)29)30(22-16-14-21(28)15-17-22)27(32)20-10-5-4-6-11-20/h4-8,10-17,19,25H,3,9,18H2,1-2H3 |
Clave InChI |
BOWKEENIZXXJPN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-chloro-4-nitrobenzamide](/img/structure/B11654853.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-hydroxyphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11654861.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B11654867.png)
![5-(1-{[5-(diethylamino)pentan-2-yl]amino}propylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11654871.png)
![3-(1H-1,3-benzodiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11654875.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654881.png)
![4-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11654889.png)
![Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654896.png)
![2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11654898.png)

![2-[(3-Nitrophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B11654909.png)

![4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B11654931.png)
![1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11654941.png)
